molecular formula C10H15BO2S B14088982 (4-Cyclohexylthiophen-2-yl)boronic acid

(4-Cyclohexylthiophen-2-yl)boronic acid

Cat. No.: B14088982
M. Wt: 210.11 g/mol
InChI Key: LVMQFTJHXOBVEC-UHFFFAOYSA-N
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Description

(4-Cyclohexylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclohexyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide (such as 4-cyclohexylthiophene) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction conditions are generally mild, and the product can be purified by standard chromatographic techniques.

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and improve yields.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Mechanism of Action

The mechanism of action of (4-Cyclohexylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclohexylthiophen-2-yl)boronic acid is unique due to the presence of the cyclohexyl group, which can influence the steric and electronic properties of the compound, potentially leading to different reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C10H15BO2S

Molecular Weight

210.11 g/mol

IUPAC Name

(4-cyclohexylthiophen-2-yl)boronic acid

InChI

InChI=1S/C10H15BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2

InChI Key

LVMQFTJHXOBVEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2CCCCC2)(O)O

Origin of Product

United States

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